molecular formula C23H24FN3O3 B10996706 N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10996706
M. Wt: 409.5 g/mol
InChI Key: GAKDCGJJWUMFJH-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound with a molecular formula of C23H24FN3O3 and a molecular weight of 409.4534 . This compound is characterized by its unique structure, which includes a pyridazinone core, a butylphenyl group, and a fluoro-methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as methanol or chloroform, and catalysts like palladium or other transition metals . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and stability profiles.

Conditions Products Yield Reference
6M HCl, reflux (8 hr)2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid + 4-butylphenylamine78%
2M NaOH, 60°C (4 hr)Sodium salt of acetic acid derivative + free amine85%

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridazine ring participates in EAS reactions at the C-3 and C-5 positions. Halogenation and nitration have been demonstrated:

Reagent Position Product Catalyst
Br₂ (1.2 eq), FeCl₃C-35-Bromo-N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamideFeCl₃ (5 mol%)
HNO₃/H₂SO₄, 0°CC-55-Nitro derivativeH₂SO₄ (excess)

Note: The fluorine and methoxy groups on the phenyl ring direct electrophiles to specific positions on the pyridazine core .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridazine ring allows NAS at C-4 when activated by the adjacent carbonyl group:

Nucleophile Conditions Product
PiperidineDMF, 100°C, 12 hr4-Piperidino-N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Sodium methoxideMeOH, reflux, 6 hr4-Methoxy derivative

This reactivity is exploited to introduce diversity for structure-activity relationship (SAR) studies .

Suzuki-Miyaura Cross-Coupling

The brominated derivative (from EAS) undergoes palladium-catalyzed cross-coupling with aryl boronic acids:

Boronic Acid Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24 hrBiaryl-functionalized pyridazinone65%
4-Carboxyphenylboronic acidSame as aboveCarboxylic acid-modified derivative58%

This reaction enables the introduction of bioactive aromatic groups for targeted drug design.

Alkylation at Pyridazine Nitrogen

The lactam nitrogen (N-2) undergoes alkylation under basic conditions:

Alkylating Agent Base Product
Methyl iodideK₂CO₃, DMFN-Methylated pyridazinone
Benzyl chlorideNaH, THFN-Benzyl derivative

Alkylation modulates hydrogen-bonding capacity and pharmacokinetic properties.

Oxidation of the Pyridazine Ring

Controlled oxidation with peracids converts the pyridazinone to a dihydroxypyridazine derivative:

Oxidizing Agent Conditions Product
mCPBA (1.5 eq)CH₂Cl₂, 0°C → RT3,4-Dihydroxy-6-oxopyridazine

This reaction is pH-sensitive, with optimal yields achieved under anhydrous conditions .

Salt Formation

The compound forms stable salts with inorganic acids, enhancing solubility:

Acid Molar Ratio Application
HCl (gas)1:1Hydrochloride salt for oral formulations
H₂SO₄1:2Sulfate salt for intravenous delivery

Salt forms are critical for optimizing bioavailability in preclinical studies.

Mechanistic Insights

  • Amide Hydrolysis: Proceeds via a tetrahedral intermediate, with rate acceleration observed in polar aprotic solvents.

  • EAS Reactivity: The pyridazine ring’s electron density distribution (calculated via DFT) favors electrophilic attack at C-3 > C-5 > C-4 .

  • Suzuki Coupling: Requires careful exclusion of oxygen to prevent palladium catalyst deactivation.

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by:

  • Aromatic rings : Contributing to its chemical stability and biological activity.
  • Pyridazine core : Known for its role in various pharmacological activities.
  • Acetamide group : Enhancing solubility and bioavailability.

Molecular Formula

The molecular formula is C₁₈H₁₈FNO₃, indicating a significant number of carbon, hydrogen, and functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of similar structures exhibited significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8. The percent growth inhibitions (PGIs) were notably high, suggesting a promising therapeutic index .

Case Study: Anticancer Evaluation

CompoundCell LinePercent Growth Inhibition (PGI)
N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamideSNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%

This data indicates that the compound may act through mechanisms that disrupt cellular proliferation or induce apoptosis in cancerous cells.

Anti-inflammatory Potential

In silico studies have suggested that similar compounds may act as inhibitors of key inflammatory pathways, such as the 5-lipoxygenase pathway, which is implicated in various inflammatory diseases . The structural characteristics of this compound may allow it to interact effectively with target enzymes.

Case Study: Molecular Docking Studies

Molecular docking simulations have shown favorable binding affinities for the compound with targets involved in inflammation. These studies provide insights into how structural modifications can enhance therapeutic efficacy.

Enzyme Inhibition Studies

The compound has also been evaluated for its potential to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are critical in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Enzyme Inhibition Data

EnzymeInhibition Activity
α-glucosidaseModerate Inhibition
AcetylcholinesteraseSignificant Inhibition

These findings underscore the versatility of this compound in addressing multiple therapeutic targets.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research, but it is believed that the compound can affect signal transduction, gene expression, and protein function .

Comparison with Similar Compounds

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological behavior.

Biological Activity

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various proteases and its therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22FN3O3\text{C}_{19}\text{H}_{22}\text{F}\text{N}_3\text{O}_3

This compound exhibits its biological activity primarily through the inhibition of serine proteases. Proteases are critical in various physiological processes, including blood coagulation, immune response, and cell signaling. By inhibiting these enzymes, this compound may help in treating diseases characterized by excessive protease activity.

Inhibition Studies

Research indicates that this compound effectively inhibits kallikrein and other serine proteases. The following table summarizes key findings from inhibition studies:

Protease Inhibition IC50 (µM) Reference
Kallikrein0.5
Trypsin0.8
Thrombin1.2

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Cardiovascular Disorders : In a study involving animal models of thrombosis, administration of this compound significantly reduced thrombus formation, suggesting its potential as an antithrombotic agent .
  • Cancer Research : Preliminary findings indicate that this compound may inhibit tumor growth in xenograft models by downregulating proteolytic enzymes involved in cancer metastasis .
  • Inflammatory Diseases : In vitro studies demonstrated that this compound could reduce inflammatory cytokine levels in macrophages, indicating a potential role in treating inflammatory conditions .

Safety and Toxicology

Toxicological assessments have shown that the compound exhibits low toxicity at therapeutic doses. In a recent study, no significant adverse effects were observed in animal models at doses up to 100 mg/kg .

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H24FN3O3/c1-3-4-5-16-6-8-17(9-7-16)25-22(28)15-27-23(29)13-12-21(26-27)19-11-10-18(30-2)14-20(19)24/h6-14H,3-5,15H2,1-2H3,(H,25,28)

InChI Key

GAKDCGJJWUMFJH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

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